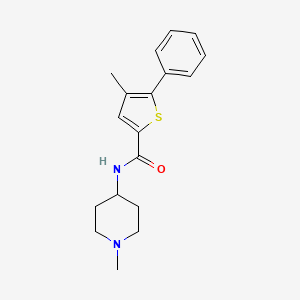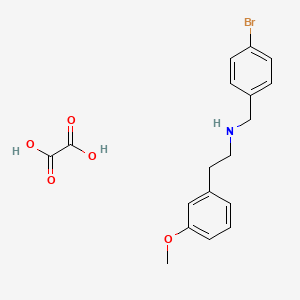
4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide, also known as MPTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTC belongs to the class of compounds known as thiophene carboxamides, which have been found to possess a wide range of biological activities. In
作用機序
The exact mechanism of action of 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor. This results in an increase in the inhibitory neurotransmitter GABA, which leads to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects
4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a reduction in anxiety and anxiolytic effects. 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has also been found to have anticonvulsant properties, which may be useful in the treatment of epilepsy. Additionally, 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has been shown to have analgesic properties, which may be useful in the treatment of chronic pain.
実験室実験の利点と制限
One advantage of 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide is its high potency and selectivity for the GABAA receptor. This allows for more precise and targeted experiments. However, one limitation is that 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has a relatively short half-life, which may make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide. One area of interest is its potential use in the treatment of opioid addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide and its potential use in the treatment of neurodegenerative disorders. Finally, more research is needed to determine the long-term effects of 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide and its potential for use in clinical settings.
In conclusion, 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide is a chemical compound that has shown promising results in the treatment of various neurological disorders. Its high potency and selectivity for the GABAA receptor make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide involves the reaction of 4-methylthiophene-2-carboxylic acid with N-methyl-4-piperidone in the presence of a dehydrating agent. The resulting product is then treated with phenyl magnesium bromide to yield 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide. This synthesis method has been optimized to provide high yields and purity of 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide.
科学的研究の応用
4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticonvulsant, analgesic, and anxiolytic properties. 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has also shown promising results in the treatment of opioid addiction and withdrawal symptoms. Additionally, 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
4-methyl-N-(1-methylpiperidin-4-yl)-5-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-12-16(22-17(13)14-6-4-3-5-7-14)18(21)19-15-8-10-20(2)11-9-15/h3-7,12,15H,8-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOYMLRIPOSQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2CCN(CC2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-methylpiperidin-4-yl)-5-phenylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5142735.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5142738.png)
![ethyl 4-({[2-(2-methylphenoxy)-3-pyridinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5142748.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5142750.png)
![methyl 2-{[5-(4-bromophenyl)-2-furoyl]amino}benzoate](/img/structure/B5142752.png)
![2-{[4-allyl-5-(3-hydroxy-2-naphthyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B5142756.png)
amino]methyl}phenoxy)ethanol](/img/structure/B5142767.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5142778.png)
![1-(4-bromophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5142784.png)

![ethyl 7-(2,5-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5142799.png)
![2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate](/img/structure/B5142807.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5142835.png)
